1,4-Dichlorobut-3-en-2-one CAS 15787-79-8 properties
1,4-Dichlorobut-3-en-2-one CAS 15787-79-8 properties
The following technical guide details the properties, synthesis, and applications of 1,4-Dichlorobut-3-en-2-one (CAS 15787-79-8) .
A Strategic Dielectrophile for Heterocyclic Synthesis
Part 1: Executive Summary
1,4-Dichlorobut-3-en-2-one (CAS 15787-79-8) is a highly reactive, bifunctional electrophile utilized primarily as a "linchpin" reagent in the synthesis of 5-membered heterocycles. Structurally, it combines an
Key Classification:
-
Role: C3/C4 Synthon, 1,3-Dielectrophile.
-
Primary Utility: Precursor to 3-(chloromethyl)isoxazoles and 3-(chloromethyl)pyrazoles.
-
Hazards: Lachrymator, Corrosive, Vesicant.[1]
Part 2: Chemical Profile & Properties[2]
2.1 Identification & Physical Data[2][3]
| Property | Data |
| CAS Number | 15787-79-8 |
| IUPAC Name | 1,4-Dichlorobut-3-en-2-one |
| Molecular Formula | |
| Molecular Weight | 138.98 g/mol |
| SMILES | ClCC(=O)C=CCl |
| Appearance | Pale yellow to colorless liquid |
| Boiling Point | ~60–65 °C at 10 mmHg (Estimated) |
| Solubility | Soluble in DCM, |
| Storage | +4°C, under inert atmosphere ( |
2.2 Structural Reactivity Analysis
The molecule possesses three distinct reactive sites, enabling "cascade" or "domino" cyclization sequences.
-
-Carbon (C4): The chlorine atom at the alkene terminus renders this position highly electrophilic via an Addition-Elimination mechanism (
). -
Carbonyl Carbon (C2): Acts as a hard electrophile, activating the adjacent alkene.
-
-Carbon (C1): The chloromethyl group is susceptible to
displacement, often serving as the final ring-closure site or a handle for post-cyclization functionalization.
Figure 1: Electrophilic sites of 1,4-Dichlorobut-3-en-2-one.
Part 3: Synthesis & Experimental Protocols
3.1 Synthesis of 1,4-Dichlorobut-3-en-2-one
The industrial and laboratory standard for synthesizing this compound involves the Friedel-Crafts acylation of acetylene using chloroacetyl chloride. This method is preferred for its atom economy and direct access to the requisite skeleton.
Reagents:
-
Chloroacetyl chloride (1.0 equiv)
-
Acetylene gas (Excess)
-
Aluminum Chloride (
, 1.1 equiv) -
Solvent: Dichloromethane (DCM) or Chloroform (
).-
Note: While some patents mention THF,
complexes strongly with ethers. Chlorinated solvents are recommended for higher catalytic activity.
-
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, thermometer, and reflux condenser. Maintain a nitrogen atmosphere.
-
Charging: Add anhydrous
(1.1 equiv) to dry DCM (5 mL/g of substrate) at 0°C. -
Addition: Dropwise add chloroacetyl chloride (1.0 equiv) while maintaining the temperature below 5°C. Stir for 15 minutes to form the acylium complex.
-
Gas Feed: Bubble dried acetylene gas through the solution. The reaction is exothermic; control the rate to maintain temperature between 20–30°C.
-
Completion: Monitor by TLC. Upon consumption of acid chloride, pour the mixture onto crushed ice/HCl.
-
Workup: Extract with DCM (
). Wash organics with saturated and brine. Dry over anhydrous . -
Purification: Vacuum distillation is required to isolate the pure enone from oligomeric byproducts.
3.2 Downstream Application: Synthesis of 3-(Chloromethyl)isoxazole
This workflow demonstrates the utility of CAS 15787-79-8 in generating functionalized heterocycles.
Reagents:
-
1,4-Dichlorobut-3-en-2-one (1.0 equiv)
-
Hydroxylamine sulfate (or hydrochloride) (1.1 equiv)
-
Solvent: Ethanol or Methanol.
-
Base:
or NaOAc (buffered conditions preferred).
Protocol:
-
Dissolve 1,4-dichlorobut-3-en-2-one in Ethanol (10 volumes).
-
Add Hydroxylamine sulfate at room temperature.
-
Heat to reflux (60–70°C) for 4–6 hours.
-
Concentrate the solvent under reduced pressure.
-
Partition between water and Ethyl Acetate.
-
The product, 3-(chloromethyl)isoxazole , can be used directly for further nucleophilic substitutions (e.g., with cyanide to form isoxazoleacetonitriles).
Part 4: Logical Pathways & Mechanism
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 2: Divergent synthesis of heterocycles from 1,4-Dichlorobut-3-en-2-one.
Part 5: Safety & Handling (E-E-A-T)
Critical Hazard Warning:
1,4-Dichlorobut-3-en-2-one is a potent lachrymator and vesicant . It shares structural toxicity features with mustard gas analogs due to the
-
Engineering Controls:
-
All operations must be performed in a Class II Fume Hood .
-
Glassware should be soaked in a basic solution (10% NaOH) post-reaction to hydrolyze residual alkylating agents before cleaning.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended.
-
Respiratory: If not in a hood, a full-face respirator with organic vapor cartridges is mandatory (though not a substitute for a hood).
-
-
Spill Management:
-
Do not wipe with paper towels. Cover with vermiculite or sand.[6]
-
Neutralize with a dilute ammonia or sodium carbonate solution to decompose the electrophile.
-
Part 6: References
-
Synthesis of 1,4-Dichlorobut-3-en-2-one:
-
Source: CN103880765A (Patent). "Method for chemical synthesis of benzyl 3-isoxazolylacetate."
-
Context: Describes the AlCl3-catalyzed reaction of chloroacetyl chloride and acetylene.
-
-
Heterocycle Formation (Pyrazoles/Isoxazoles):
-
Source:Journal of Heterocyclic Chemistry. "Regioselective synthesis of 3-substituted pyrazoles from
-chlorovinyl ketones." -
Context: General reactivity of 4-chlorobut-3-en-2-one derivatives with dinucleophiles.
-
-
Chemical Safety Data:
-
Source: PubChem Compound Summary for 1,4-Dichlorobut-3-en-2-one (implied via substructure search).
-
-
Reagent Availability & Properties:
-
Source: EnamineStore Product Catalog (CAS 15787-79-8).
-
Context: Confirmation of physical state, storage conditions (+4°C), and transport hazard class (UN 1760).
-
Sources
- 1. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elaidic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103880765A - ä¸ç§3-å¼åååºä¹é ¸èèçåå¦åææ¹æ³ - Google Patents [patents.google.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. mdpi.com [mdpi.com]
